1-Methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine
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Overview
Description
1-Methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine is a complex organic compound characterized by its boronic acid derivative structure
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a tool in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of boronic acids , which are often used in the synthesis of various organic compounds .
Mode of Action
Boronic acid derivatives are known to interact with various biological targets through the formation of reversible covalent complexes .
Biochemical Pathways
Boronic acid derivatives are known to be involved in various carbon-carbon bond-forming reactions, such as the diels-alder reaction .
Pharmacokinetics
The compound’s molecular weight (31625 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
As a boronic acid derivative, it may be involved in the formation of various organic compounds .
Action Environment
It is known that the stability and reactivity of boronic acid derivatives can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated compound in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be employed to convert specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparison with Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Uniqueness: 1-Methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine is unique due to its specific structural features and potential applications. Its ability to form stable complexes with biological targets sets it apart from other boronic acid derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its versatile applications and unique properties make it a valuable compound in research and development.
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Properties
IUPAC Name |
1-methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O2/c1-14-13-15(21-11-9-20(6)10-12-21)7-8-16(14)19-22-17(2,3)18(4,5)23-19/h7-8,13H,9-12H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJIBEBBCPVXAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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